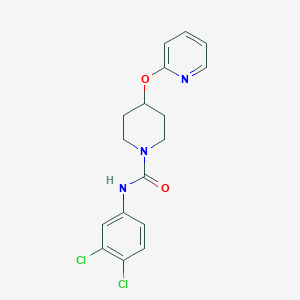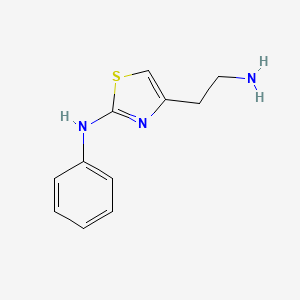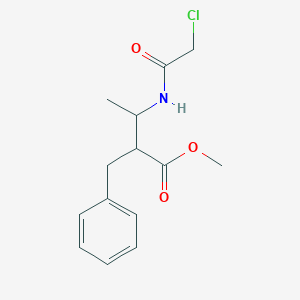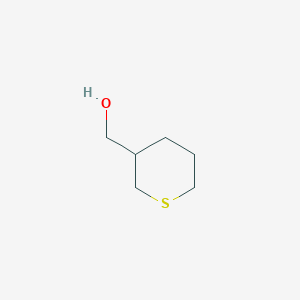
1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with acetyl, bromophenyl, and methyl groups attached to an indole core, making it an interesting subject for chemical and pharmacological research.
准备方法
The synthesis of 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Substituents: The acetyl, bromophenyl, and methyl groups are introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride in the presence of a catalyst, while bromination can be carried out using bromine or N-bromosuccinimide (NBS).
Cyclization and Final Modifications: The final step involves cyclization to form the trihydroindol-4-one structure, followed by any necessary modifications to achieve the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Condensation: The acetyl group can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its unique structure and reactivity.
Material Science: The compound’s properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Synthetic Chemistry: Researchers use this compound as a building block for the synthesis of more complex molecules and as a model compound to study reaction mechanisms.
作用机制
The mechanism of action of 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The acetyl and bromophenyl groups can enhance binding affinity and specificity to these targets, while the indole core can facilitate interactions with hydrophobic pockets in proteins. The exact pathways involved would depend on the biological context and the specific target being studied.
相似化合物的比较
1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with other indole derivatives, such as:
1-(3-Acetylphenyl)-2-phenylindole: Lacks the bromine and methyl groups, which may result in different biological activities and reactivity.
1-(4-Bromophenyl)-2-(4-methylphenyl)indole: Contains a methyl group on the phenyl ring instead of the indole core, leading to variations in chemical behavior.
1-(3-Acetylphenyl)-2-(4-chlorophenyl)indole: Substitutes bromine with chlorine, which can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c1-14-10-22-20(23(27)11-14)13-21(16-6-8-18(24)9-7-16)25(22)19-5-3-4-17(12-19)15(2)26/h3-9,12-14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROBNEXUPRNPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)C)C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2452783.png)

![4-[4-(Oxan-4-yl)pyrimidin-2-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2452785.png)
![4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride](/img/structure/B2452788.png)


![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2452794.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2452797.png)
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2452798.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2452802.png)


